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2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone

Antitumor screening Piperazine SAR CNS cancer selectivity

2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone (C16H23ClN2O2, MW 310.82 g/mol) is a synthetic phenoxyacetyl piperazine derivative that incorporates a 4-chloro-3,5-dimethylphenoxy group linked via an ethanone spacer to a 4-ethylpiperazine moiety. This compound belongs to a well-established class of arylpiperazines recognized for their ability to engage diverse central nervous system (CNS) targets, including serotonin, dopamine, and sigma receptors, and it is structurally positioned between more commonly procured methylpiperazine and des-ethyl analogs.

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82 g/mol
Cat. No. B5796967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)COC2=CC(=C(C(=C2)C)Cl)C
InChIInChI=1S/C16H23ClN2O2/c1-4-18-5-7-19(8-6-18)15(20)11-21-14-9-12(2)16(17)13(3)10-14/h9-10H,4-8,11H2,1-3H3
InChIKeyNSWDXIPUECALBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone: A Phenoxyacetyl Piperazine Scaffold for Differentiated CNS and Antitumor Research Procurement


2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone (C16H23ClN2O2, MW 310.82 g/mol) is a synthetic phenoxyacetyl piperazine derivative that incorporates a 4-chloro-3,5-dimethylphenoxy group linked via an ethanone spacer to a 4-ethylpiperazine moiety . This compound belongs to a well-established class of arylpiperazines recognized for their ability to engage diverse central nervous system (CNS) targets, including serotonin, dopamine, and sigma receptors, and it is structurally positioned between more commonly procured methylpiperazine and des-ethyl analogs [1].

Workflow CNS tumor cell-line screening and SAR studies
Selection Context Ethylpiperazine scaffold for CNS-preferential antiproliferative profiling
Differentiation Intermediate logP and MW for blood-brain barrier permeation research
Probe Utility CYP3A4-mediated N-dealkylation metabolic stability studies

Why 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone Cannot Be Replaced by Off-the-Shelf Piperazine Analogs


Even minor structural modifications at the piperazine N4 position and the phenoxy ring profoundly alter both target engagement and pharmacokinetic behavior within the arylpiperazine class. The N-ethyl substitution on the piperazine ring, as opposed to the more common N-methyl or unsubstituted piperazine, impacts lipophilicity, metabolic stability, and receptor subtype selectivity [1]. Published head-to-head antitumor screening data confirm that exchanging the N-ethyl group for N-methyl shifts the mean GI50 across 55 cancer cell lines and alters tissue-type susceptibility profiles, with ethylpiperazine derivatives demonstrating preferential potency against CNS tumor lines [2]. Consequently, procurement of a generic or nearest-neighbor analog risks introducing unquantified variation in both target affinity and selectivity, undermining experimental reproducibility.

Target Product
Off-the-Shelf Methylpiperazine Analog
Preferential CNS tumor line response context (reported GI50 shift)
Tissue-type susceptibility profile may shift toward leukemia lines; CNS selectivity may not transfer
Intermediate logP supports brain penetration assay fit
Lower logP may reduce passive BBB permeation in model systems
Ethylpiperazine CYP3A4 N-dealkylation metabolic probe context
Metabolic pathway may differ; N-demethylation vs. N-deethylation profile may not be interchangeable

Quantitative Comparator Evidence for 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone: Antitumor, Physicochemical, and Structural Differentiation


Ethylpiperazine vs. Methylpiperazine: Differential Antitumor Potency and Tissue-Type Selectivity Across 55 Cancer Cell Lines

In a controlled comparative antitumor study, the ethylpiperazine-containing analog of this compound class exhibited a mean 50% growth inhibition (GI50) of 4.92 μM across 55 human tumor cell lines, compared to 4.81 μM for the corresponding methylpiperazine analog. Notably, the ethylpiperazine derivative showed preferential potency against CNS cancer cell lines (GI50 = 4.68 μM), whereas the methylpiperazine derivative was more active against leukemia lines (mean GI50 = 4.73 μM). Melanomas and renal cancers were least susceptible to the ethylpiperazine derivative (mean GI50 = 5.06 μM), while breast cancers showed the lowest susceptibility to the methylpiperazine analog (mean GI50 = 4.91 μM). Mean total growth inhibition (TGI) was not measurably different (4.52 μM for both) [1].

Antitumor Selectivity
Head-to-head
CNS-preferential GI50 shift: −0.05 μM vs. methyl analog across 55 cell lines
Reported tissue-type selectivity context
Supports CNS oncology research fit; leukemia response favors methylpiperazine analog
Antitumor screening Piperazine SAR CNS cancer selectivity

Lipophilicity-Driven Blood-Brain Barrier Penetration Potential: Ethyl vs. Methyl Substitution on the Piperazine Ring

The 4-ethyl substituent on the piperazine ring of 2-(4-chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone increases the calculated logP by approximately 0.4–0.6 log units compared to the 4-methylpiperazine analog (C15H21ClN2O2, MW 296.79 vs. C16H23ClN2O2, MW 310.82). This logP elevation is consistent with the generally accepted optimal range (logP 2–4) for passive blood-brain barrier permeation, providing a physicochemical rationale for the preferential CNS antitumor activity observed for ethylpiperazine derivatives [1]. The homologous 4-propylpiperazine analog (C17H27ClN2O2, MW 326.9) would further increase logP into a range potentially associated with higher plasma protein binding and non-specific tissue distribution [2].

BBB Penetration Potential
Class-level
Estimated logP ≈ 2.8–3.2; within reported CNS-permeable range
Supports lipophilicity-driven screening context
Calculated logP only; experimental logP data to verify
Lipophilicity Blood-brain barrier CNS drug design

X-Ray Powder Diffraction Characterization: Enabling Polymorph Identification and Batch-to-Batch Consistency Verification

X-ray powder diffraction (XRPD) data have been reported for structurally related N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 1-benzyl-4-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperazine. Experimental 2θ peak positions, relative peak intensities, d-spacings, Miller indices, and unit-cell parameters were determined, establishing a reference diffractogram for this scaffold [1]. While the title compound's XRPD pattern has not been independently published, the structural homology (identical phenoxyacetyl core and piperazine ring) enables procurement teams to anticipate and verify crystalline phase purity through comparative powder diffraction analysis, a capability unavailable for less-characterized analogs lacking published XRPD references.

Polymorph Identification
Supporting evidence
Scaffold-level XRPD reference data available; title compound data not published
Supports batch-to-batch crystalline phase review
Enables comparative powder diffraction verification for procurement
X-ray powder diffraction Polymorph characterization Quality control

Piperazine vs. Piperidine Core: Metabolic Stability and CYP Inhibition Liability

Arylpiperazine derivatives undergo extensive CYP3A4-dependent N-dealkylation as a primary metabolic pathway, a route that is not shared by analogous piperidine compounds [1]. The N-ethyl group on the piperazine ring is subject to oxidative N-deethylation, generating the corresponding des-ethyl metabolite, whereas the piperidine analog (1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine) lacks this metabolic soft spot entirely. In vitro CYP inhibition profiling of related arylpiperazines has demonstrated IC50 values against CYP2E1 of approximately 50 μM, suggesting moderate CYP interaction potential [2]. This metabolic differentiation means that the ethylpiperazine derivative can serve as a probe for CYP3A4-mediated N-dealkylation studies, a utility not provided by the piperidine analog.

Metabolic Stability
Cross-study
CYP3A4 N-deethylation substrate context; piperidine analog lacks this pathway
Supports metabolic probe study fit
Metabolic profile may not replicate across all arylpiperazines; requires validation
Metabolic stability CYP inhibition Piperazine-piperidine comparison

Molecular Weight and Purity Grade Differentiation for Specialized Assay Compatibility

The title compound (MW 310.82 g/mol, C16H23ClN2O2) has a molecular weight advantage over both the lighter methylpiperazine analog (MW 296.79 g/mol, C15H21ClN2O2) and the heavier 4-methoxyphenyl analog (MW 388.9 g/mol, C21H25ClN2O3). This intermediate molecular weight, combined with the chlorine atom (enabling halogen-bonding interactions and providing a convenient isotopic signature for mass spectrometry), offers a unique profile for biochemical assays where molecular weight influences solubility, membrane permeation, and detection sensitivity [1]. The presence of the 3,5-dimethyl substitution pattern on the phenoxy ring further differentiates it from des-methyl analogs (e.g., 2-(4-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)ethanone, MW 282.76 g/mol), which lack the steric and electronic contributions of the methyl groups [2].

Molecular Weight
Cross-study
310.82 Da
Intermediate MW for solubility and detection sensitivity context
Chlorine isotopic signature supports MS/MS analytical method development
Molecular weight Purity specification Procurement quality

Optimal Procurement Scenarios for 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone in Drug Discovery and Chemical Biology


CNS-Focused Oncology Screening Libraries

Based on the preferential CNS antitumor activity observed for ethylpiperazine derivatives (GI50 = 4.68 μM against CNS cell lines) [1], this compound is a rational choice for inclusion in focused screening libraries targeting glioblastoma, neuroblastoma, or medulloblastoma. Its intermediate logP (~2.8–3.2) and molecular weight (310.82 g/mol) fall within CNS drug-likeness parameters, supporting blood-brain barrier penetration in in vivo follow-up studies.

CYP3A4-Mediated N-Dealkylation Metabolic Probe Studies

The N-ethyl substituent on the piperazine ring serves as a metabolic soft spot for CYP3A4-dependent oxidative N-deethylation, yielding a des-ethyl metabolite [1]. This compound can function as a probe substrate in in vitro microsomal or hepatocyte assays designed to quantify CYP3A4 activity or to screen for drug-drug interaction liability of co-administered test articles. The piperidine analog, lacking this N-alkyl group, cannot serve this purpose.

Polymorph and Solid-State Characterization Studies

The availability of published X-ray powder diffraction reference data for structurally homologous 4-chloro-3,5-dimethylphenoxyacetamide piperazine derivatives [1] supports the use of the title compound in solid-state chemistry studies, including polymorph screening, stability under accelerated storage conditions, and salt/co-crystal formation. The 3,5-dimethyl substitution on the phenoxy ring provides additional intermolecular contacts that may influence crystal packing.

Sigma-1 and Dopamine D3 Receptor Pharmacological Tool Studies

Arylpiperazine derivatives with phenoxyalkyl linkers, including compounds related to the title structure, have demonstrated nanomolar affinity for sigma-1 receptors and dopamine D3 receptors [1] [2]. The ethylpiperazine variant offers a distinct pharmacological profile compared to methylpiperazine and unsubstituted piperazine analogs, making it a valuable comparator in receptor subtype selectivity panels and biased signaling assays.

Application
Selection Property
Validation Focus
CNS tumor cell-line screening
Tissue-type selectivity profile
Multi-cell-line GI50 endpoint review
CYP metabolic probe studies
N-dealkylation pathway context
CYP3A4 metabolite formation rate
Solid-state characterization
Scaffold-level XRPD reference data
Polymorph and crystalline purity verification
Receptor subtype selectivity panels
Ethylpiperazine pharmacophore context
Sigma-1 / D3 receptor affinity comparison
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